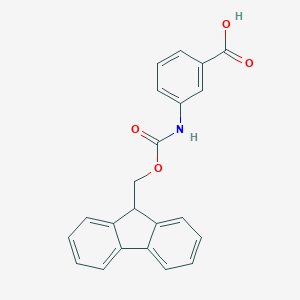

Fmoc-3-Abz-OH

Description

Contextualizing Fmoc-3-Abz-OH in Modern Organic Chemistry

In contemporary organic chemistry, this compound serves as a non-canonical amino acid derivative, expanding the synthetic chemist's toolkit beyond the 20 proteinogenic amino acids. nbinno.com Its integration into synthetic pathways allows for the creation of novel molecular structures with tailored properties, such as enhanced stability, specific folding patterns (as seen in foldamers), and unique functionalities. asymchem.comnih.gov The compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the automated and efficient assembly of peptide chains. genscript.comsigmaaldrich.com The presence of the aromatic benzoic acid core introduces rigidity and defined geometry into peptide backbones, influencing their secondary structure and biological activity.

Role of Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Amino Acid Chemistry

The Fmoc group is an amine protecting group essential to modern organic synthesis, particularly in the field of peptide chemistry. wikipedia.org It is celebrated for its unique cleavage conditions, which form the basis of the most widely used orthogonal protection strategy in solid-phase synthesis. publish.csiro.auchempep.com

Historical Development and Significance of Fmoc Strategy

The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group by Louis A. Carpino in the 1970s marked a significant milestone in the history of chemical peptide synthesis. publish.csiro.autotal-synthesis.comchegg.com Before the advent of Fmoc, the dominant strategy relied on the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection. eurpepsoc.com The Boc strategy, however, required repetitive treatments with strong acid for deprotection, which could prematurely cleave acid-sensitive side-chain protecting groups and the peptide from its resin anchor, especially during the synthesis of long peptides. eurpepsoc.comaltabioscience.com

The introduction of the Fmoc group provided a milder, more efficient alternative. lgcstandards.com Its removal under non-hydrolytic, basic conditions (typically with piperidine) allowed for a truly orthogonal protection scheme, revolutionizing solid-phase peptide synthesis (SPPS). publish.csiro.aueurpepsoc.comlgcstandards.com This innovation made the synthesis of longer, more complex peptides more feasible and efficient, solidifying Fmoc chemistry as the method of choice in both academic and industrial settings today. publish.csiro.aualtabioscience.comamericanpeptidesociety.org

Orthogonality of Fmoc Protection in Multistep Synthesis

Orthogonality in chemical synthesis refers to the ability to remove one class of protecting groups in the presence of others without affecting them. nih.govbiosynth.com The Fmoc/tBu (tert-butyl) protection scheme is a classic example of this principle. peptide.com In this strategy:

The Fmoc group protects the temporary Nα-amino group of the incoming amino acid and is selectively removed at each cycle of peptide elongation using a weak base, typically a solution of 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). genscript.comwikipedia.orgchempep.com

Acid-labile groups , such as tert-butyl (tBu), trityl (Trt), or tert-butyloxycarbonyl (Boc), are used for the "permanent" protection of reactive amino acid side chains. chempep.compeptide.comcreative-peptides.com

These side-chain protecting groups are stable to the basic conditions used for Fmoc removal but are cleaved simultaneously at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). lgcstandards.comlgcstandards.com

This true orthogonality ensures the integrity of the growing peptide chain and its side-chain functionalities until the final deprotection step, enabling the synthesis of highly complex and sensitive molecules. chempep.comaltabioscience.compeptide.com

| Feature | Fmoc Strategy | Boc Strategy |

|---|---|---|

| Nα-Protection | Fmoc (9-fluorenylmethoxycarbonyl) | Boc (tert-butyloxycarbonyl) |

| Cleavage Condition | Base-labile (e.g., 20% Piperidine in DMF) americanpeptidesociety.org | Acid-labile (e.g., Trifluoroacetic Acid - TFA) creative-peptides.com |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) chempep.com | Acid-labile (stronger acid required, e.g., HF) or Hydrogenolysis (Bn) biosynth.com |

| Orthogonality | Fully orthogonal with acid-labile side-chain groups. publish.csiro.aubiosynth.com | Quasi-orthogonal, relies on differential acid lability. biosynth.comroyalsocietypublishing.org |

| Key Advantage | Mild deprotection conditions preserve sensitive sequences. chempep.com | Effective for short peptides; historical precedent. americanpeptidesociety.org |

| Monitoring | UV absorbance of dibenzofulvene byproduct allows real-time monitoring. wikipedia.orgchempep.com | Requires post-coupling tests (e.g., ninhydrin (B49086) test). luxembourg-bio.com |

Mechanisms of Fmoc Protection and Deprotection

Protection: The Fmoc group is typically introduced by reacting the free amino group of an amino acid with an activated Fmoc derivative. total-synthesis.com Common reagents include 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more frequently, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) to minimize side reactions. wikipedia.orgtotal-synthesis.com The reaction is a nucleophilic attack by the amine nitrogen on the carbonyl carbon of the Fmoc reagent, forming a stable carbamate (B1207046) linkage. total-synthesis.comluxembourg-bio.com

Deprotection: The removal of the Fmoc group is a rapid, base-catalyzed β-elimination reaction. peptide.com The mechanism proceeds in two main steps:

A base, most commonly a secondary amine like piperidine, abstracts the relatively acidic proton at the C9 position of the fluorene (B118485) ring system. peptide.comnih.gov This acidity is due to the resulting anion being stabilized by the aromatic nature of the fluorenyl system. total-synthesis.com

This deprotonation triggers a β-elimination, leading to the collapse of the carbamate linkage. luxembourg-bio.comresearchgate.net This releases the free amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF). peptide.comnih.gov

The secondary amine used for deprotection then acts as a nucleophile, trapping the electrophilic DBF to form a stable adduct, which prevents DBF from undergoing undesirable side reactions with the newly liberated amine. peptide.comnih.gov

Significance of 3-Aminobenzoic Acid (3-Abz) Moiety in Biochemical and Material Applications

3-Aminobenzoic acid (3-Abz), also known as meta-aminobenzoic acid, is a versatile organic building block. wikipedia.orgnih.gov Unlike its isomer 4-aminobenzoic acid (PABA), which is a precursor for folate synthesis, 3-Abz is a non-proteinogenic amino acid used as a component in the synthesis of various specialized chemicals. wikipedia.orgnih.gov

Its applications include:

Dye Synthesis: It serves as an intermediate in the preparation of azo dyes. wikipedia.orgchemicalbook.com

Pharmaceuticals and Agrochemicals: The 3-Abz scaffold is incorporated into various biologically active molecules and is used as an intermediate for pesticides. chemicalbook.commdpi.com

Polymer Chemistry: It can be copolymerized with other monomers, such as aniline, to produce polymers with specific properties, including altered conductivity and fluorescence behavior. researchgate.net

Foldamer and Peptidomimetic Design: As a meta-substituted aromatic amino acid, it acts as a rigid "turn" or "bend" element when incorporated into peptide chains, enabling the design of synthetic molecules (foldamers) that adopt stable, predictable three-dimensional structures.

| Property | This compound | 3-Aminobenzoic Acid |

|---|---|---|

| CAS Number | 185116-42-1 sigmaaldrich.com | 99-05-8 sigmaaldrich.com |

| Molecular Formula | C₂₂H₁₇NO₄ sigmaaldrich.com | C₇H₇NO₂ sigmaaldrich.com |

| Molecular Weight | 359.38 g/mol | 137.14 g/mol sigmaaldrich.com |

| Appearance | White to off-white powder | White solid, commercial samples often colored wikipedia.org |

| Melting Point | Data not consistently available | 178-180 °C sigmaaldrich.com |

| Primary Use | Fmoc solid-phase peptide synthesis. sigmaaldrich.com | Intermediate for dyes and organic synthesis. chemicalbook.comsigmaaldrich.com |

Current Research Landscape and Future Directions for this compound

The use of Fmoc-protected non-canonical amino acids like this compound is central to advancing peptide science. nbinno.com Current research focuses on leveraging these unique building blocks to create peptides and peptidomimetics with enhanced therapeutic properties, such as improved stability against enzymatic degradation, higher target affinity, and novel biological functions. asymchem.comnih.gov The incorporation of rigid structural elements like 3-Abz is a key strategy in designing molecules that mimic or inhibit protein-protein interactions.

Future directions in the field are driven by several key trends:

High-Throughput Synthesis: The development of automated and microfluidic technologies will accelerate the synthesis and screening of large libraries of peptides containing unnatural amino acids, speeding up the discovery of new drug leads. creative-peptides.com

Green Chemistry: Efforts are underway to make peptide synthesis more sustainable by developing greener solvents, reducing reagent excess, and improving the efficiency of coupling and deprotection steps. creative-peptides.com

Advanced Materials: The use of building blocks like this compound is expanding into materials science for the creation of self-assembling nanomaterials, functional polymers, and biocompatible hydrogels with precisely controlled architectures.

Personalized Medicine: As peptide therapeutics become more sophisticated, the demand for custom peptides incorporating a wide variety of unnatural amino acids will grow, enabling the development of highly targeted and personalized treatments. asymchem.comcreative-peptides.com

The continued exploration and application of specialized reagents such as this compound will undoubtedly fuel innovation across the fields of chemistry, biology, and materials science. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20H,13H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXDSSUGFNVDJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185116-42-1 | |

| Record name | 3-(9-Fluorenylmethyloxycarbonyl)amino-benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Fmoc 3 Abz Oh and Its Derivatives

Direct Synthesis Approaches for Fmoc-3-Abz-OH

The direct synthesis of this compound is commonly achieved through the reaction of 3-aminobenzoic acid with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) mdpi.comwikipedia.org. This reaction is typically carried out in a mixed solvent system, often a combination of dioxane and aqueous sodium carbonate (e.g., 10% Na₂CO₃) mdpi.com. The process is generally performed under mild conditions, maintaining a pH between 8.0 and 9.0, and at room temperature mdpi.com. This method allows for the efficient introduction of the Fmoc protecting group onto the amino group of 3-aminobenzoic acid, yielding this compound with good purity, often purified by simple precipitation mdpi.comacs.org.

Table 1: Direct Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent System | Base | Conditions | Typical Yield | Purification |

| 3-Aminobenzoic acid | N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) | Dioxane/Aq. Na₂CO₃ (1:1) | 10% Na₂CO₃ | Room temperature, pH 8.0–9.0 | High | Precipitation |

| 3-Aminobenzoic acid | Fmoc-OSu | Dioxane/Water | Na₂CO₃ | Room temperature | N/A | Precipitation |

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a valuable building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a widely adopted strategy for constructing peptides sigmaaldrich.comwikipedia.orgsigmaaldrich.com. Its incorporation follows standard Fmoc-SPPS protocols, leveraging the base-labile nature of the Fmoc group for iterative deprotection and coupling steps wikipedia.orguci.edusigmaaldrich.comnih.gov.

Fmoc-SPPS Protocols and Adaptation for this compound

The Fmoc group is readily removed using a mild base, such as 20% piperidine (B6355638) in N,N-dimethylformamide (DMF), or alternative cocktails like piperazine/DBU, without compromising other acid-labile side-chain protecting groups wikipedia.orguci.edusigmaaldrich.commdpi.com. This compound can be directly used in SPPS workflows, and its utility extends to the synthesis of more complex structures, such as 2-(aminophenyl)benzothiazolyl (AP-BTH) amino acids and peptides, where it is coupled to resin-bound 2-aminobenzenethiol mdpi.com. Research has also explored one-step methods for preparing related diaminobenzoate resins using Fmoc-amino acids, indicating the versatility of such building blocks in advanced SPPS strategies acs.org.

Optimization of Coupling Conditions with this compound

Efficient peptide bond formation is paramount in SPPS, and the coupling of this compound requires careful selection of coupling reagents and conditions to maximize yield and minimize side reactions, particularly racemization jpt.combachem.com. Common coupling reagents employed include phosphonium (B103445) salts (e.g., HATU, HBTU, PyBOP) and uronium salts (e.g., TBTU, COMU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) uci.edujpt.combachem.com. Carbodiimides such as DIC (Diisopropylcarbodiimide), often used with additives like HOBt or HOAt, are also effective bachem.com. The choice of coupling reagent and optimization of reaction time, temperature, and reagent stoichiometry are critical for successful incorporation of this compound into a growing peptide chain jpt.combachem.com.

Table 2: Common Coupling Reagents and Conditions in Fmoc-SPPS

| Coupling Reagent Class | Specific Reagents | Common Bases | Additives (Optional) | Notes |

| Phosphonium Salts | HATU, HBTU, PyBOP, PyBrOP | DIPEA, NMM | HOAt, HOBt, Oxyma | High coupling efficiency, require base. |

| Uronium Salts | TBTU, HCTU, COMU, TFFH | DIPEA, NMM | HOAt, HOBt, Oxyma | Fast-reacting, minimize side reactions, require base. |

| Carbodiimides | DIC (Diisopropylcarbodiimide), DCC | DIPEA, NMM | HOBt, HOAt, Oxyma | DIC is preferred for automated SPPS due to soluble urea (B33335) byproduct; minimizes racemization with additives. |

Resins and Linkers in this compound SPPS

The selection of appropriate solid supports (resins) and linkers is fundamental for successful SPPS. For this compound, which possesses a carboxylic acid group, resins designed for the synthesis of peptide acids are typically employed. These include Wang resin and 2-chlorotrityl chloride resin uci.edusigmaaldrich.comsigmaaldrich.com. Wang resin, a benzyl (B1604629) alcohol-based linker, is widely used and allows for cleavage of peptide acids using moderate acid treatment (e.g., 50% TFA in DCM) sigmaaldrich.comiris-biotech.de. 2-Chlorotrityl chloride resin offers greater acid sensitivity, allowing for cleavage of fully protected peptide acids under milder conditions (e.g., 1% TFA in DCM), which is advantageous for sensitive sequences or protecting groups uci.edusigmaaldrich.comsigmaaldrich.com. Rink Amide resins are primarily used for synthesizing peptide amides and are less relevant for this compound unless a C-terminal amide is specifically desired through a different strategy. sigmaaldrich.comiris-biotech.de. Linkers such as HMPA-PEGA and NovaPEG Wang resin are also utilized for peptide acid synthesis sigmaaldrich.com.

Solution-Phase Synthesis Strategies Incorporating this compound

While Fmoc chemistry is predominantly associated with SPPS, Fmoc-protected amino acids, including this compound, can also be employed in solution-phase peptide synthesis researchgate.net. In solution-phase synthesis, the Fmoc group provides orthogonal protection, allowing for selective deprotection under basic conditions while other protecting groups (e.g., Boc, Cbz) remain intact under acidic or hydrogenolytic conditions wikipedia.orgresearchgate.net. Although specific examples detailing the use of this compound in solution-phase peptide synthesis are less frequently highlighted in the provided literature compared to SPPS, the general principles of using Fmoc-protected amino acids in solution coupling reactions would apply. This involves activating the carboxyl group of this compound using standard coupling reagents in solution and reacting it with the amine of another peptide fragment or amino acid. researchgate.net

Chemo- and Regioselective Modifications of this compound

This compound itself can undergo various chemical modifications, primarily at its carboxylic acid group, to facilitate its incorporation into larger molecular structures or peptides. The carboxylic acid can be activated using standard coupling reagents for peptide bond formation or esterification mdpi.comjpt.com. Furthermore, the precursor, 3-aminobenzoic acid, can be chemically modified prior to Fmoc protection, such as through chlorination with SOCl₂ in the presence of NMP, to synthesize derivatives like Fmoc-3-aminobenzoic acid for use in constructing complex scaffolds such as 2-(aminophenyl)benzothiazolyl (AP-BTH) amino acids mdpi.com. The compound's structure allows for selective reactions, leveraging the distinct reactivity of the protected amine and the carboxylic acid functionalities. sigmaaldrich.comsigmaaldrich.com

Compound List:

this compound (N-alpha-(9-fluorenylmethoxycarbonyl)-3-aminobenzoic acid)

3-Aminobenzoic acid

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

2-Aminobenzenethiol

2-(Aminophenyl)benzothiazolyl (AP-BTH) amino acids

Diaminobenzoic acid (Dbz) derivatives

Piperidine

N,N-dimethylformamide (DMF)

N,N-diisopropylethylamine (DIPEA)

N-methylmorpholine (NMM)

Diisopropylcarbodiimide (DIC)

DCC (Dicyclohexylcarbodiimide)

HOBt (1-Hydroxybenzotriazole)

HOAt (1-Hydroxyazabenzotriazole)

Oxyma Pure

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate)

COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)bis(dimethylamino)methane-hexafluorophosphate)

TFFH (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

Wang resin

2-Chlorotrityl chloride resin

Rink Amide resin

HMPA-PEGA resin

NovaPEG Wang resin

Dbz linker

Boc (tert-butyloxycarbonyl)

Cbz (Benzyloxycarbonyl)

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of Fmoc-3-Abz-OH. Purity levels are critical, with commercially available research-grade this compound typically specified at ≥98.0% as determined by HPLC. sigmaaldrich.com The analysis is generally performed using reversed-phase HPLC, which separates compounds based on their hydrophobicity.

A common setup for analyzing Fmoc-amino acids involves a C18 stationary phase. The mobile phase often consists of a gradient system of water and a polar organic solvent, such as acetonitrile, with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. A research paper detailing the synthesis of Fmoc-3-aminobenzoic acid reported its analysis by analytical HPLC, confirming the successful synthesis and purity of the compound. mdpi.com While specific conditions can vary, a typical analysis might employ a gradient elution starting with a higher percentage of aqueous phase and gradually increasing the organic phase concentration. Detection is commonly carried out using a UV detector, leveraging the strong absorbance of the Fmoc group.

Table 1: Representative HPLC Parameters for Fmoc-Amino Acid Analysis

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Linear gradient, e.g., 5% to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 265 nm |

| Purity Specification | ≥98.0% sigmaaldrich.com |

Mass Spectrometry (MS) for Molecular Mass Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound, providing essential confirmation of its identity. For this compound, with a molecular formula of C22H17NO4, the expected monoisotopic mass is approximately 359.12 g/mol . Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of Fmoc-amino acids, as it minimizes fragmentation and primarily produces protonated molecular ions [M+H]+ or other adducts like sodium adducts [M+Na]+.

In a study on the synthesis of related 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids, ESI-MS was used to confirm the molecular weights of the synthesized compounds, where the observation of [M+H]+ or [M+Na]+ ions was reported. acs.org This indicates that for this compound, a high-resolution mass spectrum would be expected to show a prominent peak corresponding to the [M+H]+ ion at m/z 360.12 or the [M+Na]+ ion at m/z 382.11, confirming the molecular mass.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion Species | Calculated m/z |

| [M+H]+ | 360.12 |

| [M+Na]+ | 382.11 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are used to confirm the presence and connectivity of all atoms in the molecule.

A publication detailing the synthesis of N-Fmoc-3-aminobenzoic acid provides specific NMR data. mdpi.com The ¹H NMR spectrum in DMSO-d6 is expected to show characteristic signals for the aromatic protons of both the fluorenyl and the benzoic acid moieties, as well as the protons of the methylene (B1212753) and methine groups of the Fmoc handle. Similarly, the ¹³C NMR spectrum will display distinct resonances for each carbon atom, including the carbonyl carbons of the carboxylic acid and the carbamate (B1207046), and the various aromatic and aliphatic carbons.

Table 3: Reported NMR Data for Fmoc-3-aminobenzoic acid in DMSO-d6

| ¹H NMR (600 MHz, DMSO-d6) | ¹³C NMR (150 MHz, DMSO-d6) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| 4.32 (t, J = 6.7 Hz, 1H) | 46.6 |

| 4.5 (d, J = 6.6 Hz, 2H) | 66.1 |

| 7.45–7.33 (m, 5H) | 120.1 |

| 7.57 (d, J = 7.6 Hz, 1H) | 120.8 |

| 7.76 (d, J = 7.76, 2H) | 123.0 |

| 7.91 (d, J = 7.5 Hz, 2H) | 124.3 |

| 8.13 (s, 1H) | 125.2 |

| 9.92 (s, 1H) | 127.1 |

| 12.9 (s, 1H) | 127.7 |

| 129.4 | |

| 132.3 | |

| 140.7 | |

| 141.2 | |

| 143.8 | |

| 152.9 | |

| 166.4 |

Data adapted from Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. mdpi.com

UV-Vis Spectroscopy for Concentration Determination and Reaction Monitoring

UV-Vis spectroscopy is a valuable tool for both quantitative analysis and for monitoring reactions involving Fmoc-protected compounds. The fluorenyl group of the Fmoc moiety is a strong chromophore, exhibiting significant UV absorbance. This property is routinely exploited in solid-phase peptide synthesis (SPPS) to monitor the deprotection of the Fmoc group, which releases dibenzofulvene that has a characteristic absorbance maximum around 301 nm.

The UV-Vis spectrum of this compound itself is characterized by the combined absorbance of the fluorenyl group and the aminobenzoic acid moiety. The parent compound, 3-aminobenzoic acid, displays absorption maxima at approximately 194 nm, 226 nm, and 272 nm. sielc.com The Fmoc group itself has strong absorptions, and when conjugated to the aminobenzoic acid, the resulting spectrum can be used for concentration determination using the Beer-Lambert law, provided a molar extinction coefficient at a specific wavelength is known.

Table 4: UV-Vis Absorption Data for Related Compounds

| Compound | Absorption Maxima (λmax) | Solvent |

| 3-Aminobenzoic Acid | 194 nm, 226 nm, 272 nm sielc.com | Not specified |

| Dibenzofulvene-piperidine adduct | ~301 nm | DMF |

Fluorescence Spectroscopy for Photophysical Properties of Fluorescent Derivatives

The fluorenyl group in this compound is inherently fluorescent, making fluorescence spectroscopy a useful technique for its characterization and for the study of its derivatives. While detailed photophysical data for this compound is not extensively published, the properties can be inferred from related Fmoc compounds and aminobenzoic acid derivatives.

Excitation and Emission Maxima

The excitation and emission maxima are key parameters that define the fluorescence profile of a compound. For Fmoc-derivatized compounds, excitation typically occurs in the UV region, with emission also in the UV or blue region of the visible spectrum. Research on other fluorescent amino acid derivatives has shown that the local environment, such as solvent polarity, can significantly influence the emission wavelength. d-nb.info For instance, a study on 4-aminophthalimide (B160930) (4AP) amino acid building blocks, which also contain an aromatic amine structure, reported emission maxima ranging from 460-463 nm in ethyl acetate (B1210297) to 561-568 nm in water, demonstrating a strong solvatochromic effect. d-nb.info While not directly this compound, this suggests that its fluorescence properties would also be sensitive to the solvent environment.

Quantum Yield Determination

Table 5: Fluorescence Properties of Related Compounds

| Compound | Solvent | Emission Max (nm) | Quantum Yield (Φf) |

| Fmoc-1 (4AP derivative) | Ethyl Acetate | 460-463 d-nb.info | 0.73 d-nb.info |

| Fmoc-1 (4AP derivative) | Water | 561-568 d-nb.info | 0.051 d-nb.info |

| Fmoc-GC PNA dimer | CHCl3/CH3OH | ~480 scispace.com | 0.53 unimi.it |

Environmental Sensitivity of Fluorescence

The fluorescence of certain molecules can be highly sensitive to the polarity of their surrounding environment, a phenomenon known as solvatochromism. This property is particularly valuable for developing fluorescent probes that can report on the local environment within complex biological systems. While specific detailed studies on the solvatochromic properties of this compound itself are not extensively documented in the provided results, the behavior of similar environmentally sensitive fluorescent amino acids provides a strong basis for understanding its potential.

Unnatural amino acids incorporating fluorophores are powerful tools for studying biomolecular interactions. nih.govchemrxiv.org For instance, amino acids based on 4-aminophthalimide (4AP) exhibit significant changes in their fluorescence emission depending on the polarity of the solvent. d-nb.info The emission maxima of these building blocks can shift from approximately 460-463 nm in a nonpolar solvent like ethyl acetate to 561-568 nm in a highly polar solvent such as water. d-nb.info Concurrently, their fluorescence quantum yields are high in non-protic solvents (in the range of 0.64-0.73) but decrease significantly in water (0.040-0.051). d-nb.info This demonstrates a strong dependence of fluorescence on the solvent environment.

Similarly, a red solvatochromic amino acid derived from Nile Red, named Alared, shows a dramatic decrease in fluorescence quantum yield from 66% in acetone (B3395972) to 6% in water, with an 80 nm red shift in its emission maximum. chemrxiv.org Another example is the NBD (7-nitrobenz-2-oxa-1,3-diazol) fluorophore, whose derivatives also exhibit fluorescence characteristics that are sensitive to the solvent environment. rsc.org

These examples of solvatochromic amino acids, which are also often protected with an Fmoc group for use in solid-phase peptide synthesis, highlight a general principle. The interaction of the fluorophore's dipole moment with the solvent's dipole moment leads to these observable shifts in fluorescence spectra. nih.govresearchgate.net It is therefore highly probable that this compound, containing the aminobenzoic acid chromophore, also exhibits some degree of environmental sensitivity in its fluorescence, although the magnitude of this effect would require specific experimental determination.

The following table, based on data for the environmentally sensitive amino acid Alared, illustrates the typical changes in fluorescence properties with solvent polarity. chemrxiv.org

| Solvent | Dielectric Constant (ε) | Emission Max (nm) | Fluorescence Quantum Yield (Φ) |

| 1,4-Dioxane | 2.2 | 586 | 0.49 |

| Acetone | 20.7 | 606 | 0.66 |

| DMSO | 46.7 | 639 | 0.61 |

| Methanol | 32.7 | 658 | 0.15 |

| Water | 80.1 | 666 | 0.06 |

This table is representative of the solvatochromic behavior of an environmentally sensitive amino acid and is intended for illustrative purposes, as specific data for this compound was not available.

Circular Dichroism (CD) Spectroscopy for Peptide Conformation

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides and proteins. nih.gov The incorporation of specific amino acids, including those with aromatic moieties like the Fmoc group in this compound, can influence and report on the conformational properties of a peptide.

The Fmoc group itself is chromophoric and chiral when attached to an amino acid, contributing to the CD spectrum. When Fmoc-protected amino acids are incorporated into peptides, the resulting CD spectra can provide insights into the peptide's conformation, such as the presence of β-sheets or other ordered structures. For example, the CD spectrum of a self-assembling peptide, Fmoc-RGD, showed a distinct minimum around 220 nm, which is indicative of β-sheet formation. researchgate.net In contrast, a scrambled sequence, Fmoc-GRD, exhibited a different CD profile, highlighting the sensitivity of the technique to the amino acid sequence and resulting structure. researchgate.net

CD spectroscopy is routinely used to characterize peptides synthesized using Fmoc solid-phase peptide synthesis. ejbiotechnology.infonih.gov It helps to confirm that the synthesized peptide has folded into its expected secondary structure. For instance, CD spectra can be used to compare the structural integrity of peptides synthesized using different methods or purification protocols. ejbiotechnology.infomdpi.com

Applications of Fmoc 3 Abz Oh in Peptide and Protein Research

Fmoc-3-Abz-OH as a Building Block in Peptide Synthesis

This compound serves as a valuable monomer in the synthesis of peptides and peptidomimetics due to the compatibility of the Fmoc protecting group with standard solid-phase peptide synthesis (SPPS) protocols sigmaaldrich.compeptide.com. The Fmoc group is readily removed under mild basic conditions (e.g., using piperidine), which does not interfere with most acid-labile side-chain protecting groups or the resin linker, facilitating efficient chain elongation wikipedia.org.

The synthesis of cyclic peptides often requires specific strategies to form the cyclic structure, typically through amide bond formation between termini or side chains nih.gov. While direct examples of this compound specifically driving cyclization are less common in general literature, the presence of the amino group on the benzoyl ring offers a potential site for side-chain functionalization or cyclization reactions, provided appropriate orthogonal protecting groups are employed. Related aminobenzoyl-containing resins, such as 3-(Fmoc-amino)-4-aminobenzoyl AM resin, have been utilized in the synthesis of cyclic peptides, indicating the utility of this structural motif in such applications nih.gov. The ability to introduce diverse functionalities via non-canonical amino acids is crucial for tailoring the properties of cyclic peptides for therapeutic or research purposes acs.org.

This compound is a prime example of a non-canonical amino acid used to expand the chemical diversity of peptides. These modified amino acids are instrumental in generating peptidomimetics, which are peptide-like molecules designed to overcome the limitations of natural peptides, such as poor bioavailability, rapid degradation by proteases, and low cell permeability sigmaaldrich.comnih.govuminho.pt. The 3-aminobenzoyl moiety can introduce specific structural constraints or provide a functional handle for further chemical modifications, thereby influencing the peptide's interaction with biological targets. For instance, aromatic amino acid substitutions can alter binding affinities and selectivity, as seen in studies of peptide YY analogues acs.org.

Development of Fluorescent Peptide Probes and Biosensors

The 3-aminobenzoyl group within this compound possesses inherent fluorescent properties, making it a valuable component in the design of fluorescent peptide probes and biosensors.

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent phenomenon where energy is transferred from an excited donor fluorophore to an acceptor molecule (quencher). This process is widely used to study molecular interactions, conformational changes, and enzymatic activities in real-time jpt.comcpcscientific.cominterchim.frlubio.ch. Aminobenzoyl derivatives, particularly 2-aminobenzoyl (Abz), are well-established fluorophores commonly used in FRET pairs, often in conjunction with quenchers like 2,4-dinitrophenyl (Dnp) or 3-nitrotyrosine (B3424624) jpt.comjpt.comnih.govbachem.com. While specific FRET applications of the 3-aminobenzoyl moiety are less documented than 2-aminobenzoyl, the presence of the amino-substituted aromatic ring suggests that this compound can similarly function as a donor fluorophore or be modified to serve this role. This allows for the creation of peptide substrates that emit a detectable fluorescence signal upon cleavage by specific enzymes or upon conformational changes induced by binding events peptide.comthermofisher.com.

Table 1: Common FRET Pairs Involving Aminobenzoyl Fluorophores

| Fluorophore (Donor) | Typical Quencher(s) | Excitation (nm) | Emission (nm) | Notes |

| 2-Aminobenzoyl (Abz) | Dnp, Nitro-Tyr, p-NO2-Phe | 320 | 420 | Widely used in protease substrates; amino group on aromatic ring is key for fluorescence. |

| 3-Aminobenzoyl | (Potential Quenchers) | (Likely ~320) | (Likely ~420) | Structural analogue of 2-Abz, expected to possess similar fluorescent properties and FRET capabilities. |

The fluorescence characteristics of aromatic amino acid derivatives, including aminobenzoyl groups, can be sensitive to their local microenvironment. Changes in polarity, pH, or binding interactions can lead to alterations in fluorescence intensity, wavelength, or lifetime. This property makes this compound and peptides incorporating it suitable for use as environment-sensitive fluorescent tags. Researchers can utilize these probes to monitor changes within cellular compartments, study protein-ligand interactions, or track dynamic biological processes where local environmental cues are important nih.govlubio.ch. The ability to integrate these fluorescent tags directly into peptide sequences via standard SPPS further enhances their utility in complex biological assays.

Compound List

this compound (N-α-(9-Fluorenylmethyloxycarbonyl)-3-aminobenzoic acid)

Table 2: Properties of this compound

| Property | Value | Source |

| CAS Number | 185116-42-1 | sigmaaldrich.com |

| Molecular Formula | C₂₂H₁₇NO₄ | sigmaaldrich.com |

| Molecular Weight | 359.37 g/mol | sigmaaldrich.com |

| Purity (Assay) | ≥98.0% (HPLC) | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

| Reaction Type | Fmoc solid-phase peptide synthesis | sigmaaldrich.com |

| Functional Group | Fmoc | sigmaaldrich.com |

| Hazard Codes | H315, H319, H335 | sigmaaldrich.com |

| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | sigmaaldrich.com |

Applications in Biochemical Assays and Imaging

This compound serves as a valuable building block in the development of fluorescent probes and substrates for various biochemical assays and imaging techniques. The 3-aminobenzoyl group can act as a fluorophore or be part of a Förster Resonance Energy Transfer (FRET) system. For instance, peptides incorporating the 2-aminobenzoyl (Abz) group, a related analog, are used in FRET-based assays where fluorescence is quenched by a proximal quencher (like DNP) and restored upon cleavage of the peptide bond by an enzyme nih.govscielo.brportlandpress.com. This principle allows for the continuous monitoring of enzyme activity, such as that of angiotensin I-converting enzyme (ACE), by detecting the increase in fluorescence upon substrate hydrolysis scielo.br. Similarly, Fmoc-protected fluorescent amino acids are employed in solid-phase peptide synthesis (SPPS) to create peptide-PAINT imaging probes tocris.com. The incorporation of such modified amino acids allows researchers to visualize and track peptides in biological systems, aiding in the study of protein-protein interactions, enzyme substrate profiling, and cellular signaling pathways genosphere-biotech.com.

Table 1: Examples of Fmoc-Protected Fluorescent Amino Acid Derivatives in Assays

| Compound Name | Key Feature | Application in Assays/Imaging | Reference |

| This compound | 3-aminobenzoyl moiety | Building block for fluorescent probes, potential FRET systems | nih.govscielo.br |

| Fmoc-2-Abz-OH | 2-aminobenzoyl moiety | Fluorophore in FRET assays, enzyme activity monitoring | nih.govscielo.br |

| SCOTfluor 510 Fmoc-Dapa-OH | Fluorescent amino acid | SPPS for PAINT imaging probes | tocris.com |

| Fmoc-Lys(Dnp)-OH | Dinitrophenyl quencher | Component in FRET-based peptide substrates | nih.govbachem.com |

Role in Native Chemical Ligation Strategies

Native Chemical Ligation (NCL) is a powerful technique for synthesizing large peptides and proteins by joining peptide fragments. The successful implementation of NCL often relies on the efficient synthesis of peptide thioesters, which serve as the reactive C-terminal fragments. Fmoc-based strategies are widely used in SPPS to prepare these thioester precursors. While this compound itself may not be directly involved in the ligation step as a thioester precursor, it can be incorporated into peptide sequences that are subsequently utilized in NCL. For instance, derivatives like Fmoc-Dbz-OH and Fmoc-MeDbz-OH are specifically designed as linkers for the synthesis of peptide thioesters, facilitating their use in NCL iris-biotech.deiris-biotech.deiris-biotech.despringernature.com. These linkers enable the generation of C-terminal peptide thioesters, which are crucial for the chemoselective coupling of unprotected peptide fragments in NCL reactions springernature.com. The ability to incorporate modified amino acids like those derived from aminobenzoic acids into these thioester precursors can introduce unique properties or facilitate further modifications post-ligation.

Table 2: Fmoc-Based Linkers for Peptide Thioester Synthesis in NCL

| Compound Name | Role in NCL Strategy | Key Feature | Reference |

| Fmoc-Dbz-OH | Linker for peptide thioester synthesis | Enables C-terminal thioester formation for NCL | iris-biotech.despringernature.com |

| Fmoc-MeDbz-OH | Linker for peptide thioester synthesis | Facilitates NCL, suppresses side product formation | iris-biotech.deiris-biotech.despringernature.com |

| This compound | Building block for peptides used in NCL (indirect role) | Incorporation into peptide fragments | iris-biotech.deiris-biotech.deiris-biotech.de |

Contributions to Combinatorial Chemistry and Peptide Library Generation

This compound is a valuable component in the synthesis of diverse peptide libraries through combinatorial chemistry approaches. Its incorporation allows for the creation of libraries with modified amino acid residues, which can be screened for a wide range of biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties genosphere-biotech.com. The Fmoc protecting group is standard for solid-phase peptide synthesis (SPPS), a cornerstone of combinatorial library generation, enabling iterative coupling and deprotection cycles peptide.commdpi.com. By systematically varying amino acids, including non-canonical ones like this compound, researchers can rapidly generate large collections of peptides. These libraries are instrumental in identifying lead compounds in drug discovery and in mapping protein-protein interaction sites or enzyme specificities imperial.ac.ukgenosphere-biotech.com. For example, peptide libraries containing fluorescent labels or modified amino acids can be screened for specific enzymatic activities or used in high-throughput screening assays genosphere-biotech.comportlandpress.com.

Table 3: Applications of this compound in Peptide Library Generation

| Application Area | Role of this compound | Key Technologies Used | Reference |

| Combinatorial Peptide Libraries | Building block for introducing structural diversity and potential reporter functions. | Fmoc-based SPPS, Mix-and-split synthesis, Parallel synthesis | peptide.comimperial.ac.ukmdpi.com |

| Enzyme Substrate Profiling | Incorporation into libraries to identify enzyme specificities and inhibitors. | Fmoc-based SPPS, Fluorescent assays (e.g., FRET) | genosphere-biotech.comscielo.brportlandpress.com |

| Protein-Protein Interaction Mapping | Synthesis of libraries to identify interaction regions or epitopes. | Fmoc-based SPPS, High-throughput screening | genosphere-biotech.com |

| Drug Discovery Lead Identification | Generation of diverse peptide libraries for screening against therapeutic targets. | Fmoc-based SPPS, Combinatorial chemistry strategies | imperial.ac.ukgenosphere-biotech.comcuny.edu |

Compound Name List:

this compound

Fmoc-2-Abz-OH

Fmoc-4-Abz-OH

Fmoc-Dbz-OH

Fmoc-MeDbz-OH

Fmoc-Dapa-OH

Fmoc-Lys(Dnp)-OH

Fmoc-Lys(N-Me-Abz-Boc)-OH

Fmoc-Gly-OH

Fmoc-Tyr(3-NO2)-OH

Fmoc-Gln(trt)-Ser(psi(Me,Me)pro)-OH

Fmoc-Lys(Boc)-OH

Fmoc-Lys(Fmoc)-OH

Fmoc-Lys(N-Me-Abz-Boc)-OH

Fmoc-Tyr(Bz4-β-D-Gal)-OPfp

Fmoc-Tyr(Bz4-α-D-Gal)-OPfp

Fmoc-Tyr(Bz3-α-L-Rha)-OPfp

Fmoc-Tyr[Bz3-α-L-Rha(1→3)-Bz3-β-D-Gal]-OPfp

Fmoc-Tyr[Bz4-α-D-Glc(1→4)-Bz3-α-D-Glc(1→4)-Bz3-β-D-Glc]-OPfp

Fmoc-Val-OH

Fmoc-Lys(N-Me-Abz-Boc)-OH

Bioconjugation Strategies Utilizing Fmoc 3 Abz Oh

Site-Specific Labeling of Biomolecules

The precise placement of labels or functional groups onto biomolecules is crucial for understanding their structure, function, and interactions. Fmoc-3-Abz-OH facilitates site-specific labeling through its integration into peptides synthesized via Fmoc-SPPS sigmaaldrich.com. By incorporating this compound at a specific position within a peptide sequence, researchers can ensure that a particular functional handle, derived from its carboxylic acid or the deprotected amine, is precisely located. This handle can then be utilized for subsequent conjugation to biomolecules such as proteins, nucleic acids, or carbohydrates, allowing for targeted modification without disrupting the biomolecule's native structure or function bachem.com. The carboxylic acid group of this compound can be activated (e.g., as an N-hydroxysuccinimide ester) for covalent coupling to amine groups present on target biomolecules, forming stable amide bonds bachem.com.

Integration into Fluorescently Tagged Bioconjugates

This compound serves as a foundational component for creating fluorescently tagged bioconjugates. While this compound itself is not a fluorophore, its incorporation into peptide sequences allows for the strategic introduction of fluorescent labels. Similar to how other Fmoc-protected amino acid derivatives with inherent fluorescent properties or attachment points are used bachem.comresearchgate.net, this compound can be part of a peptide chain that is subsequently functionalized with a fluorophore. The carboxylic acid group can be modified to attach a fluorescent dye, or the Fmoc group can be removed from the amine to allow for direct labeling with a fluorophore-bearing reagent, such as an activated ester or isothiocyanate bachem.com. This approach enables the creation of peptides that can report on biological processes, track cellular localization, or serve as probes in diagnostic assays.

Table 1: Properties of this compound

| Property | Value | Source |

| Chemical Name | 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid | wuxiapptec.comiris-biotech.deuni.lu |

| CAS Number | 185116-42-1 | sigmaaldrich.comwuxiapptec.comiris-biotech.de |

| Molecular Formula | C22H17NO4 | sigmaaldrich.comwuxiapptec.comiris-biotech.deuni.lu |

| Molecular Weight | ~359.36-359.38 g/mol | sigmaaldrich.comwuxiapptec.comiris-biotech.deuni.lu |

| Purity | ≥98.0% (HPLC) | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.comiris-biotech.de |

| Application | Fmoc Solid-Phase Peptide Synthesis (SPPS) | sigmaaldrich.com |

Click Chemistry Applications with this compound Derivatives

Click chemistry, characterized by its high efficiency, selectivity, and mild reaction conditions, offers powerful tools for bioconjugation alfa-chemistry.comlumiprobe.com. This compound can be readily incorporated into peptides, and these peptides can then be functionalized with moieties suitable for click chemistry, such as azides or alkynes. For instance, after Fmoc deprotection, the exposed amine can be reacted with an alkyne- or azide-containing linker rsc.org. Alternatively, the carboxylic acid group can be modified to introduce these functional groups. This strategy allows for the robust and specific conjugation of peptides synthesized using this compound to other biomolecules or materials that have been similarly functionalized, creating complex molecular architectures for diverse applications alfa-chemistry.comlumiprobe.com.

Development of Targeted Delivery Systems

Peptides play a significant role in the development of targeted drug delivery systems due to their inherent biocompatibility, specificity, and potential for facile chemical modification oup.com. This compound, as a building block for peptide synthesis, contributes to the creation of peptides designed for targeted delivery. By incorporating this compound into a peptide sequence, researchers can construct peptides that act as targeting ligands, homing to specific cells or tissues. These peptides can then be conjugated to therapeutic payloads, imaging agents, or other functional molecules. The precise synthesis enabled by Fmoc-SPPS, utilizing building blocks like this compound, is critical for ensuring the desired sequence and functionality for effective targeting and delivery oup.comchemimpex.com.

Table 2: Bioconjugation Strategies Employing Fmoc-Amino Acid Derivatives

| Strategy Type | Biomolecule Targeted | Labeling/Conjugation Moiety | Fmoc-Amino Acid Derivative Example (Principle) | Outcome/Application | Cited Research (Illustrative) |

| Site-Specific Labeling | Proteins, Nucleic Acids | Amine, Thiol, Carboxyl | This compound (via its COOH or deprotected NH2) | Precise placement of functional groups, peptide-protein conjugates | bachem.com |

| Fluorescent Tagging | Peptides, Proteins | Fluorophores (e.g., FITC) | Fmoc-Lys(retro-Abz-Boc)-OH (as fluorophore building block) | Fluorescently labeled peptides for imaging, diagnostics, and enzyme assays | bachem.comresearchgate.net |

| Click Chemistry Conjugation | Biomolecules, Surfaces | Azide, Alkyne | Fmoc-protected amino acids with azide/alkyne linkers | Formation of triazole linkages for robust bioconjugates, material functionalization | lumiprobe.comrsc.org |

| Targeted Delivery Systems | Cells, Tissues | Targeting ligands, Drugs | Fmoc-amino acids for peptide synthesis | Peptide-drug conjugates for enhanced delivery and therapeutic efficacy | oup.comchemimpex.com |

Compound List:

this compound (3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid)

Fmoc-Lys(retro-Abz-Boc)-OH

Fmoc-Dap(Dnp)-OH

Fmoc-Lys(Dnp)-OH

Fmoc-linker-OH (8-(9-fluorenylmethyloxycarbonyl-amino)-3,6-dioxaoctanoic acid)

Fmoc-SeMet-OH

Fmoc-Arg(Pbf)-OH

Computational Studies and Molecular Modeling of Fmoc 3 Abz Oh and Its Conjugates

Molecular Dynamics Simulations of Peptides Containing Fmoc-3-Abz-OH

Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules, including peptides, over time. These simulations track the atomic movements of a system, providing insights into conformational changes, stability, and interactions with their environment acs.org. While specific MD simulations focusing on peptides directly incorporating this compound were not detailed in the reviewed literature, MD is a standard technique applied to peptide systems. For instance, MD simulations are used to study the self-assembly of peptide amphiphiles into nanostructures acs.org and to assess the impact of specific amino acid substitutions, such as fluorinated residues, on peptide stability and proteolytic resistance fu-berlin.de. These studies typically involve simulating the peptide in explicit solvent, using various force fields, and analyzing trajectories to understand how structural modifications influence peptide folding, aggregation, and interactions. Such simulations would be valuable for understanding how this compound might influence the conformational landscape or stability of a peptide chain it is incorporated into.

Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other, thereby estimating binding affinity and identifying key interaction points mdpi.comnih.gov. This method is widely employed in drug discovery and molecular recognition studies to understand how small molecules interact with biological targets like proteins or enzymes.

Docking studies typically involve preparing the 3D structures of both the ligand and the receptor, followed by algorithms that explore possible binding poses within the receptor's active site scienceforecastoa.com. The quality of the predicted binding is often assessed using scoring functions that estimate the binding free energy, taking into account factors such as hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic complementarity scienceforecastoa.com. For example, docking studies are used to evaluate the binding capacities of novel compounds to target proteins, identifying best-docked poses and assessing receptor-ligand interactions to understand efficacy and selectivity mdpi.comnih.gov. Such analyses can also predict properties like molecular weight, LogP, and topological polar surface area (TPSA), which are relevant for drug-likeness and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling mdpi.comresearchgate.net. While specific docking studies involving this compound itself were not explicitly found, its structural features suggest it could be studied as a ligand in various biological contexts, particularly if it or its derivatives are designed as enzyme inhibitors or receptor modulators.

Quantum Chemical Calculations of Electronic and Photophysical Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful methods for investigating the electronic structure and predicting the photophysical properties of molecules mdpi.comchemrxiv.org. These calculations can elucidate molecular orbitals (HOMO/LUMO), excitation energies, oscillator strengths, and absorption/emission spectra, providing a fundamental understanding of a molecule's optical behavior mdpi.comchemrxiv.org.

This compound contains aromatic systems (fluorene and benzoic acid moieties) which are known to exhibit fluorescence. The Fmoc group itself can fluoresce, and the aminobenzoic acid component can also contribute to or be modified for fluorescent properties researchgate.netacs.org. Quantum chemical calculations can be used to fine-tune these properties by analyzing the effects of structural modifications on electronic configurations and energy levels chemrxiv.org. For instance, studies on fluorescent dyes and organic molecules have utilized TD-DFT to correlate structural features with absorption and emission characteristics, aiding in the design of molecules with specific photophysical responses mdpi.comchemrxiv.org. Such calculations are vital for understanding how this compound or its conjugates might perform as fluorescent probes or labels in biochemical assays.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a molecule and its biological activity preprints.orgresearchgate.net. Computational methods play a pivotal role in modern SAR investigations, enabling the prediction and analysis of how structural modifications influence a compound's efficacy, potency, and selectivity preprints.orgresearchgate.netuq.edu.au.

Computational SAR often involves calculating various molecular descriptors, such as physicochemical properties (e.g., LogP, TPSA, molecular weight), electronic properties, and steric parameters, and correlating these with experimentally determined biological activities preprints.orgresearchgate.netmdpi.com. Techniques like molecular docking also contribute significantly to SAR by identifying key binding interactions and predicting how changes in ligand structure affect binding affinity and specificity researchgate.netnih.gov. For example, studies have shown how modifications to amino acid side chains can significantly alter inhibitory constants (KI) nih.gov, and how specific structural motifs, like CH-π stacking interactions, can enhance potency researchgate.net. By systematically altering parts of a molecule and observing the resulting changes in activity, researchers can build predictive models to design new compounds with improved pharmacological profiles preprints.orgmdpi.comacs.org. This compound, with its modifiable functional groups, is amenable to such computational SAR analyses to optimize its utility in various applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source (Snippet Index) |

| CAS Number | 185116-42-1 | sigmaaldrich.com |

| Molecular Formula | C22H17NO4 | uni.lusigmaaldrich.com |

| Molecular Weight | 359.37 g/mol | uni.lusigmaaldrich.comcapotchem.cniris-biotech.deadvancedchemtech.com |

| Synonym | 3-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | uni.lu |

| Typical Purity | ≥98.0% (HPLC) | sigmaaldrich.com |

| Primary Application | Fmoc solid-phase peptide synthesis | sigmaaldrich.com |

Emerging Research Areas and Future Perspectives for Fmoc 3 Abz Oh

Advanced Materials Science Applications

The field of materials science is increasingly leveraging principles of molecular self-assembly to create novel functional materials. Fmoc-amino acids, including derivatives like Fmoc-3-Abz-OH, are key players in this area, particularly in the formation of hydrogels. beilstein-journals.orghw.ac.uk These materials are three-dimensional networks capable of holding large amounts of water, formed through non-covalent interactions such as hydrogen bonding and π-π stacking. nih.govrsc.org

The self-assembly process is primarily driven by the bulky, aromatic Fmoc groups, which tend to stack together, and the hydrogen-bonding capabilities of the amino acid components. nih.gov By incorporating this compound into a peptide sequence, researchers can precisely control the properties of the resulting hydrogel. The rigid benzene (B151609) ring of the 3-aminobenzoic acid moiety can influence the packing of the molecules, affecting the mechanical strength, porosity, and stability of the hydrogel network. nih.gov

These tailored hydrogels have significant potential in biomedical applications, such as scaffolds for 2D and 3D cell cultures and as advanced drug delivery systems. beilstein-journals.orgrsc.org The gel network can encapsulate therapeutic agents, allowing for their controlled and sustained release over time.

Table 1: Factors Influencing Fmoc-Amino Acid Hydrogel Properties

| Factor | Influence on Hydrogel Properties |

| Amino Acid Side Chain | Affects hydrophobicity, charge, and hydrogen bonding, influencing gel stability and mechanical strength. |

| Fmoc Group | Drives self-assembly through π-π stacking, crucial for network formation. |

| pH and Solvent | Can trigger or inhibit the gelation process by altering the charge state of the molecules. rsc.org |

| Temperature | Affects the kinetics of self-assembly and the thermal stability of the final gel. nih.gov |

Neurodegenerative Disease Research

Research into neurodegenerative conditions like Alzheimer's disease is a critical area where custom peptides and their building blocks play a vital role. Alzheimer's is characterized by the aggregation of amyloid-beta (Aβ) proteins into toxic oligomers and plaques. washington.edu To study this process, scientists rely on the chemical synthesis of Aβ peptides, a complex task for which the Fmoc/tBu SPPS strategy is essential. nih.gov Fmoc-protected amino acids are the fundamental units used to build these synthetic proteins, enabling detailed investigation into the mechanisms of aggregation.

Furthermore, there is a growing interest in developing peptide-based inhibitors that can prevent or disrupt Aβ aggregation. nih.gov this compound can be incorporated into these synthetic peptides to modify their structure, stability, and binding affinity for Aβ. mit.edu

Another key target in Alzheimer's therapy is the inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which break down the neurotransmitter acetylcholine. nih.gov Derivatives of aminobenzoic acid have been identified as potential cholinesterase inhibitors. nih.govnih.govresearchgate.net Research has shown that Fmoc-dipeptides can be synthesized and systematically investigated as selective inhibitors of BChE, highlighting a promising therapeutic avenue. calstate.edu The Fmoc group itself, combined with the dipeptide structure, contributes to binding within the enzyme's active site, and modifying the peptide with non-natural amino acids like 3-Abz-OH could further enhance this interaction. calstate.edu

Cancer Research and Imaging

The unique properties of aminobenzoic acid derivatives are also being harnessed in oncology. These compounds have been investigated for their potential as anticancer agents, with studies exploring their ability to induce cytotoxicity in cancer cell lines. researchgate.netnih.gov For instance, derivatives of para-aminobenzoic acid (an isomer of 3-aminobenzoic acid) have been synthesized and validated as potential therapeutic options for bladder cancer. semanticscholar.orgresearchgate.net

In the realm of diagnostics, peptides are being developed as targeting agents to deliver imaging probes specifically to tumors. nih.gov Radiolabeled amino acids and peptides are increasingly used in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) to visualize malignant tissues, which often exhibit increased amino acid transport. benthamscience.com The synthesis of these tumor-homing peptides relies on Fmoc-SPPS. Incorporating a non-natural amino acid like this compound can create unique peptide structures that bind with high specificity to receptors overexpressed on cancer cells, improving the accuracy of tumor imaging and enabling targeted drug delivery. nih.gov

Enzyme Activity and Inhibition Studies

This compound and related compounds are valuable tools for studying enzyme function. The aminobenzoic acid core is intrinsically fluorescent, a property that is exploited in the design of substrates for enzyme activity assays. When an aminobenzoic acid group is placed at one end of a peptide substrate and a quencher molecule at the other, the substrate remains non-fluorescent. If an enzyme cleaves the peptide, the fluorophore is separated from the quencher, resulting in a detectable fluorescent signal that allows for real-time monitoring of enzyme activity.

Beyond their use in activity assays, aminobenzoic acid derivatives are being actively investigated as enzyme inhibitors. acs.org As noted in the context of neurodegenerative diseases, these compounds can block the activity of cholinesterases. calstate.edu This inhibitory potential extends to other enzymes as well. The rigid structure of the aminobenzoic acid ring can be used to design molecules that fit precisely into the active site of a target enzyme, blocking its function. nih.gov The synthesis of peptide-based inhibitors using building blocks like this compound allows for the creation of highly specific and potent inhibitors for enzymes implicated in a wide range of diseases. beilstein-journals.org

Table 2: Applications of Aminobenzoic Acid Derivatives in Enzymology

| Application | Mechanism | Example |

| Enzyme Activity Assays | Fluorogenic peptide substrates release a fluorescent signal upon cleavage. | Internally quenched fluorescent peptides for measuring protease activity. |

| Enzyme Inhibition | Designed molecules bind to the enzyme's active site, blocking substrate access. | Fmoc-dipeptides as inhibitors of Butyrylcholinesterase (BChE). calstate.edu |

| Drug Discovery | Screening of aminobenzoic acid-based compound libraries to identify new inhibitors. | Development of inhibitors for nonribosomal peptide synthetases. beilstein-journals.org |

Therapeutic Peptide Development

The development of peptide-based drugs is a rapidly growing field in pharmaceuticals. Peptides can offer high specificity and potency with fewer side effects compared to traditional small-molecule drugs. The foundation of modern therapeutic peptide manufacturing is Fmoc solid-phase peptide synthesis (SPPS), which allows for the precise, stepwise construction of a peptide chain on a solid support. peptide.com

This compound serves as a critical building block in this process. nih.govuci.edu As a non-proteinogenic (non-natural) amino acid, its incorporation into a peptide sequence can confer several advantages. It can introduce conformational constraints, making the peptide more rigid and locking it into a bioactive shape. This rigidity can also protect the peptide from degradation by proteases in the body, thereby increasing its stability and half-life. nih.gov The unique aromatic and electronic properties of the 3-aminobenzoic acid moiety can also enhance the peptide's interaction with its biological target. The ability to create novel peptide structures with improved therapeutic properties makes this compound an invaluable asset in the design of next-generation peptide drugs for a wide array of diseases. researchgate.netosu.edu

Q & A

Q. What are the standard protocols for synthesizing Fmoc-3-Abz-OH in solid-phase peptide synthesis (SPPS)?

this compound is typically synthesized using Fmoc-protected amino acid coupling protocols. Key steps include:

- Activation : Use coupling agents like HBTU or DIC with HOBt in anhydrous DMF to activate the carboxylic acid group .

- Deprotection : Remove the Fmoc group with 20% piperidine in DMF, ensuring pH >9 to prevent premature cleavage while avoiding excessive alkalinity that degrades the backbone .

- Neutralization : Rinse with DMF post-deprotection to eliminate residual piperidine, critical for subsequent coupling efficiency .

Q. How should this compound be purified, and what analytical methods validate its purity?

Q. What are the recommended storage conditions to maintain this compound stability?

Q. What safety precautions are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust .

- Spill Management : Collect residues with absorbent materials (e.g., sand) and dispose as hazardous chemical waste .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in sterically hindered peptide sequences?

- Solvent Choice : Use DCM:DMF (1:1) mixtures to improve solubility of bulky residues.

- Extended Coupling Times : Increase reaction duration to 2–4 hours with 4× molar excess of activated amino acid .

- Microwave Assistance : Apply microwave irradiation (30–50°C, 10–20 W) to enhance reaction kinetics without Fmoc cleavage .

Q. What side reactions occur during this compound incorporation, and how are they mitigated?

Q. How does this compound stability vary under acidic vs. basic conditions?

Q. What strategies resolve low yields in this compound-mediated peptide cyclization?

- Dilute Conditions : Use 0.01–0.05 M concentrations in DMF to reduce intermolecular aggregation.

- Pseudoproline Dipeptides : Incorporate Ser(ψMe,Mepro) or Thr(ψMe,Mepro) to minimize steric hindrance .

- Orthogonal Protecting Groups : Use Alloc or ivDde for selective deprotection without disturbing Fmoc .

Q. How is this compound used in synthesizing non-canonical peptide mimetics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.